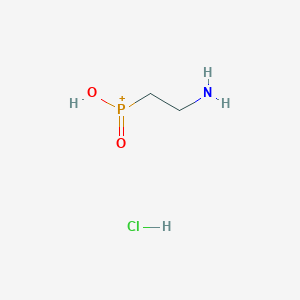

(2-aminoethyl)phosphinic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-aminoethyl)phosphinic acid hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of an aminoethyl group, a hydroxy group, and an oxophosphanium moiety, combined with hydrochloride

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)phosphinic acid hydrochloride typically involves the reaction of aminoethyl compounds with phosphonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2-aminoethyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different phosphine derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that (2-aminoethyl)phosphinic acid hydrochloride exhibits potential anticancer properties. It acts as a competitive inhibitor of prostate acid phosphatase, which is significant in the context of cancer treatment. Kinetic studies have demonstrated that this compound can inhibit enzymatic activity effectively, suggesting its potential utility in targeted cancer therapies .

Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of various biologically active molecules. Its derivatives have been developed for use in drug formulations aimed at treating a range of diseases, including those related to enzyme inhibition and metabolic disorders. The synthesis of aminoalkyl-H-phosphinic acids under mild conditions has been reported, showcasing its versatility in pharmaceutical applications .

Agriculture

Pesticides and Herbicides

this compound has been investigated for its efficacy as a pesticide and herbicide. Its ability to inhibit specific metabolic pathways in plants and pests makes it a candidate for developing environmentally friendly agricultural chemicals . Studies indicate that compounds derived from this phosphinic acid can enhance crop protection strategies by targeting pest resistance mechanisms.

Materials Science

Corrosion Inhibition

The compound is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in protecting metals from corrosion has been documented, making it valuable in the manufacturing and maintenance of machinery and infrastructure . The amphoteric nature of (2-aminoethyl)phosphinic acid allows it to interact with metal surfaces, forming protective layers that mitigate corrosion.

Polymer Chemistry

In polymer science, this compound has been integrated into epoxy-based materials to enhance their properties. Research indicates that when grafted onto porous membranes, these polymers exhibit improved protein binding capabilities, which is beneficial for biotechnological applications . This integration enhances the functional properties of the materials, making them suitable for various biomedical applications.

Environmental Remediation

Water Treatment

The compound has shown promise in water decontamination processes. Its ability to chelate heavy metals and other pollutants facilitates the removal of hazardous substances from water sources. Studies highlight its role in developing more effective water treatment systems that can target micropollutants effectively .

Summary of Applications

Mécanisme D'action

The mechanism of action of (2-aminoethyl)phosphinic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoethylphosphonic acid: Similar structure but lacks the hydroxy group.

Hydroxyethylphosphonic acid: Contains a hydroxy group but differs in the aminoethyl moiety.

Phosphonoacetic acid: Similar phosphonic acid derivative with different functional groups.

Uniqueness

(2-aminoethyl)phosphinic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential role in various scientific fields make it a compound of significant interest.

Activité Biologique

(2-Aminoethyl)phosphinic acid hydrochloride, also known as 2-aminoethyl phosphonic acid (2-AEP), is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article aims to summarize the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its phosphinic acid functional group, which contributes to its biological activity. The compound can be synthesized through several methods, including reductive N-methylation and hydrophosphinylation reactions. These synthetic pathways have been optimized to yield high purity and yield of the desired product .

Antimicrobial Activity

Research has demonstrated that (2-aminoethyl)phosphinic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic processes .

Table 1: Antimicrobial Activity of (2-Aminoethyl)phosphinic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that (2-aminoethyl)phosphinic acid can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt signaling pathway, which is crucial for cancer cell growth .

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of (2-aminoethyl)phosphinic acid on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The compound was administered at concentrations ranging from 10 to 100 µM, resulting in a reduction of cell proliferation by up to 70% at the highest concentration after 48 hours .

Enzyme Inhibition

(2-Aminoethyl)phosphinic acid acts as an inhibitor of certain enzymes, particularly kinases. For instance, it has been reported to inhibit the phosphorylation activity of PDK1 (3-phosphoinositide-dependent protein kinase-1), which plays a pivotal role in various signaling cascades that regulate cell growth and metabolism .

Table 2: Enzyme Inhibition by (2-Aminoethyl)phosphinic Acid

| Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| PDK1 | Competitive | 15 µM | |

| Protein Kinase B (Akt) | Non-competitive | 25 µM |

The biological activities of (2-aminoethyl)phosphinic acid are attributed to its ability to mimic natural phosphates and phosphonates. This mimicry allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Additionally, the presence of the amino group enhances its interaction with biological macromolecules, further contributing to its pharmacological effects .

Propriétés

IUPAC Name |

2-aminoethyl-hydroxy-oxophosphanium;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO2P.ClH/c3-1-2-6(4)5;/h1-3H2;1H/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOKGWCEBPWYDY-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO2P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.